molecular formula C11H11NO4 B15331944 Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate

Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate

Cat. No.: B15331944
M. Wt: 221.21 g/mol
InChI Key: CXJJPVIYIXOMNJ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are structurally similar to the amino acid tryptophan and are found in many natural products and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate typically involves the following steps:

  • Starting Material: The synthesis often begins with 1H-indole-2-carboxylic acid as the starting material.

  • Functionalization: The indole ring is functionalized at the 4 and 6 positions to introduce hydroxyl groups.

  • Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be further oxidized to form corresponding carbonyl compounds.

  • Reduction: The compound can be reduced to remove oxygen atoms or to convert carbonyl groups to alcohols.

  • Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Derivatives with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound has potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

  • Industry: It is used in the development of new drugs and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, inhibit enzymes, or modulate signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate is similar to other indole derivatives, such as:

  • Indole-2-carboxylic acid

  • 5,6-dihydroxyindole-2-carboxylic acid (DHICA)

  • Ethyl indole-2-carboxylate

Uniqueness: What sets this compound apart is its specific hydroxyl group placement and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

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Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 4,6-dihydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)9-5-7-8(12-9)3-6(13)4-10(7)14/h3-5,12-14H,2H2,1H3

InChI Key

CXJJPVIYIXOMNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2O)O

Origin of Product

United States

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